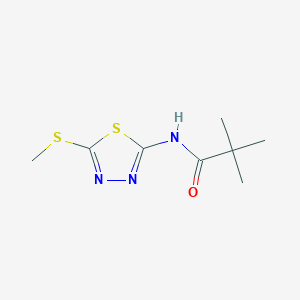

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

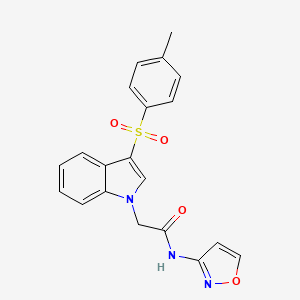

“N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound with a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom . The “methylthio” group attached to the thiadiazole ring is a sulfur-containing group, and “pivalamide” is a simple amide substituted with a tert-butyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational methods .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, the thiadiazole ring could potentially undergo reactions with electrophiles, and the amide group could participate in various condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .Scientific Research Applications

Anticancer Activity

- A study demonstrated the synthesis and anticancer evaluation of novel N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. These compounds exhibited significant in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The promising GI50 values were comparable to the standard drug Adriamycin, highlighting their potential as anticancer agents (Tiwari et al., 2017).

Antimicrobial and Antifungal Applications

- Research into substituted isosteres of pyridine- and pyrazinecarboxylic acids, which include compounds related to N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide, showed activity against Mycobacterium tuberculosis. These compounds' lipophilic derivatives were designed to improve cellular permeability, indicating potential applications in treating tuberculosis (Gezginci et al., 1998).

Supramolecular Gelators

- N-(thiazol-2-yl)benzamide derivatives, including molecules with structural similarities to N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide, were synthesized and evaluated for their gelation behavior. This research highlighted the role of methyl functionality and S⋯O interaction in gelation, offering insights into the design of new materials for technological applications (Yadav & Ballabh, 2020).

Synthesis and Bioactivity

- The synthesis and bioactivity evaluation of novel thiochroman-4-one derivatives, incorporating carboxamide and 1, 3, 4-thiadiazole thioether moieties, demonstrated significant antibacterial and antifungal activities. This study showcased the compound's potential in developing new antimicrobial agents (Yu et al., 2022).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2,2-dimethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS2/c1-8(2,3)5(12)9-6-10-11-7(13-4)14-6/h1-4H3,(H,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQBMXAUJSGRHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Dimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2945540.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenyl)butanamide](/img/structure/B2945541.png)

![4-tert-butyl-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2945550.png)

![(2Z)-2-[(4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2945551.png)

![3-[(2-Chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2945553.png)

![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2945554.png)

![3-Aminothieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2945555.png)